molecular formula C6H10N2S B024612 5-Isopropylthiazol-2-amine CAS No. 101080-15-3

5-Isopropylthiazol-2-amine

Cat. No. B024612
CAS RN: 101080-15-3
M. Wt: 142.22 g/mol
InChI Key: MENMPXBUKLPJKR-UHFFFAOYSA-N
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Description

5-Isopropylthiazol-2-amine is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

Remote Sensing and Scientific Research

5-Isopropylthiazol-2-amine may have potential applications in remote sensing technologies used in scientific research. While specific studies on this compound in remote sensing are not readily available, thiazole derivatives are known for their diverse applications in scientific fields . They could be involved in the development of sensors or materials that respond to environmental stimuli, which is crucial in remote sensing applications.

Biological Evaluation

In biological research, 5-Isopropylthiazol-2-amine and its derivatives are evaluated for various biological activities. Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . This makes them valuable for drug discovery and the development of new therapeutic agents.

Medicine

Thiazole derivatives, including 5-Isopropylthiazol-2-amine, play a significant role in medicinal chemistry. They are found in many biologically active compounds and drugs, such as antimicrobial and antiretroviral medications. Their versatility in drug design and discovery is well-documented, making them a key focus in the development of new medical treatments .

Agrochemicals

The role of 5-Isopropylthiazol-2-amine in agrochemicals is linked to its parent group, thiazoles, which are used in the synthesis of compounds with applications in agriculture. These applications include the development of pesticides, fertilizers, and other chemicals that enhance crop production and protection .

Industrial Applications

In the industrial sector, 5-Isopropylthiazol-2-amine may be utilized in the synthesis of various chemical products. Thiazoles are known for their applications in rubber vulcanization, liquid crystals, and as catalysts, dyes, and pigments. The compound’s properties could be harnessed in creating materials with specific industrial uses .

Photographic Sensitizers

Thiazole derivatives are recognized for their use in photographic sensitizers. While direct references to 5-Isopropylthiazol-2-amine in this application are not found, its chemical structure suggests potential utility in the development of photosensitive materials that could be used in imaging technologies .

Safety and Hazards

According to the safety data sheet, 5-Isopropylthiazol-2-amine can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 5-Isopropylthiazol-2-amine are not mentioned in the available resources, it’s worth noting that continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for similar compounds . Furthermore, the incorporation of heterocyclic moieties into various scaffolds has shown to improve the bioactive properties of the target derivatives .

properties

IUPAC Name

5-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENMPXBUKLPJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440624
Record name 5-Isopropylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiazol-2-amine

CAS RN

101080-15-3
Record name 5-Isopropylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 ml (18.6 mmol) of 3-methylbutyraldehyde were dissolved in 15 ml of dioxane. 40.4 ml (18.6 mmol) of a solution 2% v/v of bromine in dioxane was dropped therein at 0° C. The mixture was maintained at room temperature under stirring for 2 hours, then 2.83 g (37.2 mmol) of thiourea and 5 ml of ethanol were added. After 6 hours at room temperature the solution was evaporated to dryness, the residue was dissolved in methylene chloride and the product extracted with 1M hydrochloric acid; the aqueous layer was made basic by using 30% ammonium hydrate and extracted again with methylene chloride. The organic phase was dried over sodium sulfate and evaporated under vacuum. The residue was chromatographed on a silica gel column, eluting with cyclohexane-ethylacetate to give 1.1 g (42% yield) of the title compound.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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